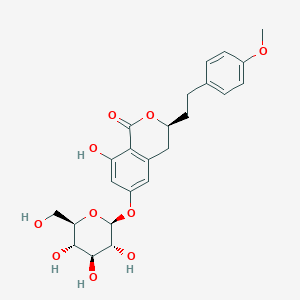

Agrimonolide-6-O-glucopyranoside

描述

Agrimonolide-6-O-glucopyranoside is a bioactive compound isolated from the herb Agrimonia pilosa Ledeb. It belongs to the class of isocoumarins and is known for its potential therapeutic properties, including α-glucosidase inhibitory activity .

准备方法

Synthetic Routes and Reaction Conditions: Agrimonolide-6-O-glucopyranoside can be synthesized by extracting the active ingredients from Agrimonia pilosa and combining certain chemical reactions. Common extraction methods include leaching, solvent extraction, and ultrasonic-assisted extraction . The compound is then isolated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Agrimonia pilosa using optimized solvent extraction methods. The crude extract is then subjected to chromatographic separation to isolate the desired compound .

化学反应分析

Types of Reactions: Agrimonolide-6-O-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified bioactivity .

科学研究应用

Antimicrobial Properties

Research indicates that Agrimonolide-6-O-glucopyranoside possesses significant antimicrobial activity.

- Inhibition Against Pathogens :

- It has shown effectiveness against Aspergillus flavus and Candida albicans, with inhibition zones measuring 9-10 mm and 11-12 mm respectively .

- The compound also exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural alternative to conventional antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Aspergillus flavus | 9-10 |

| Candida albicans | 11-12 |

| Staphylococcus aureus | Not Specified |

| Escherichia coli | Not Specified |

Enzyme Inhibition

This compound has been studied for its α-glucosidase inhibitory (AGI) activity, which is crucial in managing diabetes.

- Kinetic Analysis :

Table 2: α-Glucosidase Inhibition Kinetics

| Compound | IC (µM) | Type of Inhibition |

|---|---|---|

| This compound | 71.6 | Non-competitive |

| Desmethylagrimonolide | 24.2 | Non-competitive |

| Flavonoid (Quercetin) | 2.9 | Competitive |

Drug Development Potential

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound suggests it has favorable characteristics for drug development.

- Binding Affinity :

Table 3: Binding Energy and Interactions

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| This compound | -9.5 | VAL116, THR137, ILE105 |

| Lawsoniaside | -9.1 | GLY117, THR137 |

Other Biological Activities

Beyond antimicrobial and enzyme inhibition properties, this compound may possess additional biological effects:

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that require further investigation.

- Anti-inflammatory Effects : Some research indicates possible anti-inflammatory effects; however, substantial data is still lacking in this area.

作用机制

Agrimonolide-6-O-glucopyranoside exerts its effects through various molecular targets and pathways:

α-Glucosidase Inhibition: The compound inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.

Anti-Cancer Activity: It targets the PI3K/AKT/mTOR pathway, leading to the inhibition of cancer cell proliferation, invasion, and migration.

Anti-Inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

相似化合物的比较

Agrimonolide-6-O-glucopyranoside is compared with other similar compounds, highlighting its uniqueness:

Agrimonolide: A closely related isocoumarin with similar α-glucosidase inhibitory activity.

Desmethylagrimonolide: Another isocoumarin derivative with potent bioactivity.

Luteolin and Quercetin: Flavonoids isolated from Agrimonia pilosa with competitive α-glucosidase inhibitory activity.

This compound stands out due to its unique glucopyranoside moiety, which enhances its solubility and bioavailability .

生物活性

Agrimonolide-6-O-glucopyranoside is a bioactive compound derived from the herb Agrimonia pilosa, belonging to the isocoumarin class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C_{22}H_{28}O_{10}

- Molecular Weight : 476.48 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Highly lipophilic, enhancing its bioavailability

Key Biological Activities

-

Antioxidant Activity

- This compound exhibits significant radical scavenging ability, which helps mitigate oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. Further research is needed to elucidate the exact mechanisms involved.

-

Antimicrobial Properties

- Research indicates that this compound possesses antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its efficacy against these pathogens suggests potential applications in developing natural antimicrobial agents.

- Anticancer Activity

- α-Glucosidase Inhibition

The biological effects of this compound are attributed to its interaction with various biochemical pathways:

- Signaling Pathways : It modulates the Notch and JAK2/STAT3 signaling pathways, which play critical roles in immune response and inflammation regulation.

- Cellular Targets : The compound appears to affect Treg and Th17 cell balance, influencing immune responses and potentially reducing inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Agrimonolide | α-Glucosidase Inhibitor | 24.2 |

| Desmethylagrimonolide | α-Glucosidase Inhibitor | 37.4 |

| Luteolin | Antioxidant | Varies |

| Quercetin | Antioxidant | Varies |

This table highlights the comparative effectiveness of this compound against other bioactive compounds within the same class.

Case Studies

- Hepatoprotective Effects : A study demonstrated that this compound could protect liver cells from damage induced by oxidative stress, suggesting its potential use in treating liver diseases.

- Colitis Mitigation : Research indicated that this compound could mitigate DSS-induced colitis by regulating immune cell balance, offering insights into its therapeutic potential for inflammatory bowel diseases.

属性

IUPAC Name |

(3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBYGORCDLAFG-KAJSMZSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155122 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126223-29-8 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126223298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antimicrobial properties of Agrimonolide-6-O-glucopyranoside?

A1: Research suggests that this compound, a compound found in Potentilla reptans (Creeping Cinquefoil), demonstrates promising antimicrobial activity. Studies show its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli []. While further research is necessary to fully elucidate its mechanism of action, this compound presents an exciting avenue for developing novel antimicrobial agents.

Q2: How does this compound interact with biological targets?

A2: While specific details on this compound's mechanism of action are still under investigation, one study employed molecular docking simulations to predict its interactions []. This computational analysis suggested that this compound exhibits strong binding affinity to the AcuA protein, a key enzyme involved in bacterial fatty acid biosynthesis. This interaction potentially disrupts the bacterial cell membrane formation, ultimately leading to cell death. Further experimental validation is required to confirm these findings and fully understand the compound's mode of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。